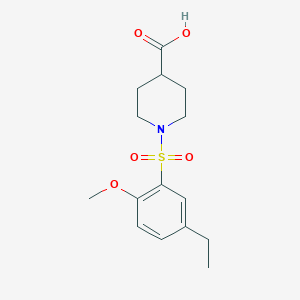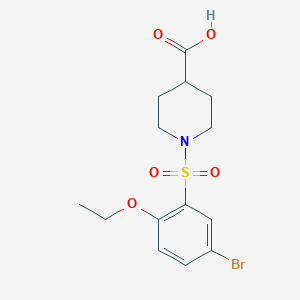![molecular formula C16H24N2O4S B513093 1-[4-(2-Ethoxy-4,5-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one CAS No. 942702-48-9](/img/structure/B513093.png)
1-[4-(2-Ethoxy-4,5-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(2-Ethoxy-4,5-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as EEDQ, and it is a highly reactive compound that is often used as a cross-linking agent in various biochemical and physiological experiments.
Applications De Recherche Scientifique
Anti-mycobacterial Activity
Piperazine and its analogues have been identified as key building blocks in the development of anti-mycobacterial agents, particularly against Mycobacterium tuberculosis, including strains resistant to conventional drugs. Girase et al. (2020) highlighted the structural role of piperazine in enhancing the activity of compounds against both multidrug-resistant (MDR) and extremely drug-resistant (XDR) tuberculosis strains, emphasizing its importance in addressing global health challenges posed by tuberculosis (Girase et al., 2020).
Therapeutic Uses and Patent Review
The therapeutic potential of piperazine derivatives spans a wide range of applications, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio-protectors, anti-inflammatory, and imaging agents. A patent review by Rathi et al. (2016) describes the versatility of piperazine in drug discovery and its impact on enhancing the pharmacokinetic and pharmacodynamic properties of new drugs (Rathi et al., 2016).
DNA Interaction and Radioprotection
The interaction of piperazine derivatives with DNA, as well as their use in radioprotection and as topoisomerase inhibitors, underscores their potential in cancer therapy and protection against radiation-induced damage. Issar and Kakkar (2013) reviewed the role of piperazine-based compounds in binding to DNA's minor groove, highlighting their specificity for AT-rich sequences and their utility in both medicinal chemistry and biophysical research (Issar & Kakkar, 2013).
Drug Metabolism and Reactive Intermediates
The metabolism of drugs containing piperazine structures has been studied to understand the formation of reactive intermediates, which could contribute to side effects or enhanced therapeutic efficacy. Attwa et al. (2018) investigated saracatinib (AZD-0530), highlighting the formation of reactive iminium and ortho-quinone intermediates during its metabolism, which may explain some of the drug's observed side effects (Attwa et al., 2018).
Environmental Safety and Surfactant Applications
The environmental safety and surfactant applications of piperazine derivatives, along with their fate and toxicity in aquatic environments, have been comprehensively reviewed, demonstrating their widespread use and the importance of assessing their environmental impact (Cowan-Ellsberry et al., 2014).
Mécanisme D'action
Target of Action
Similar compounds have been found to targetPoly (ADP-Ribose) Polymerase (PARP) in human breast cancer cells . PARP is a family of proteins involved in cellular processes such as DNA repair and programmed cell death.
Mode of Action
Compounds with similar structures have been found to inhibit the catalytic activity of parp1, enhance the cleavage of parp1, enhance the phosphorylation of h2ax, and increase caspase 3/7 activity . These actions suggest that the compound may induce cell death in cancer cells.
Biochemical Pathways
The inhibition of parp1 and the subsequent enhancement of h2ax phosphorylation suggest that the compound may affect theDNA damage response pathway .
Result of Action
The compound’s action results in the loss of cell viability in a human-estrogen-receptor-positive breast cancer cell line . The synthesized compounds exhibited moderate to significant efficacy against human breast cancer cells .
Propriétés
IUPAC Name |
1-[4-(2-ethoxy-4,5-dimethylphenyl)sulfonylpiperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-5-22-15-10-12(2)13(3)11-16(15)23(20,21)18-8-6-17(7-9-18)14(4)19/h10-11H,5-9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLLZBALIPPYQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)N2CCN(CC2)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bis(2-hydroxyethyl)[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]amine](/img/structure/B513010.png)
![[(2,5-Dichloro-4-ethoxyphenyl)sulfonyl]bis(2-hydroxyethyl)amine](/img/structure/B513012.png)
amine](/img/structure/B513014.png)
amine](/img/structure/B513015.png)
![4-fluoro-3-methyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B513017.png)
amine](/img/structure/B513018.png)



![1-[(4-Ethoxynaphthyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B513028.png)
![1-[(5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B513033.png)

![1-[(2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B513035.png)
